molecular formula C10H17NO3 B12937295 Tert-butyl 2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate

Tert-butyl 2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate

Cat. No.: B12937295
M. Wt: 199.25 g/mol
InChI Key: IYTXCSJUXADMCF-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate is a bicyclic organic compound featuring a seven-membered [4.1.0] ring system containing one oxygen (oxa) and one nitrogen (aza) atom. The tert-butyl carboxylate group acts as a protective moiety for the amine, enhancing stability and facilitating synthetic applications in pharmaceuticals and agrochemicals .

Key structural features include:

  • Bicyclo[4.1.0]heptane core: A fused cyclohexane-cyclopropane system introducing ring strain and conformational rigidity.
  • Functional groups: The 2-oxa (ether) and 5-aza (amine) groups contribute to hydrogen-bonding and reactivity.
  • Protective group: The tert-butyloxycarbonyl (Boc) group at the 5-position enhances solubility and prevents undesired reactions during synthesis .

Properties

IUPAC Name

tert-butyl 2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(12)11-4-5-13-8-6-7(8)11/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTXCSJUXADMCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2C1C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate typically involves the reaction of a suitable lactam precursor with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate has garnered attention in medicinal chemistry due to its potential as a pharmacophore in drug design. Its structural properties allow for the modification of biological activity, making it a candidate for developing new therapeutic agents.

Case Study: Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, modifications to the carboxylate group have led to enhanced activity against Gram-positive bacteria, suggesting a pathway for developing new antibiotics.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the formation of complex molecules. Its ability to undergo diverse reactions, such as nucleophilic substitutions and cycloadditions, makes it valuable in synthetic pathways.

Data Table: Reaction Pathways

Reaction TypeConditionsYield (%)Reference
Nucleophilic SubstitutionRoom Temperature, DMF85
CycloadditionUV Light, Acetonitrile90
HydrolysisAqueous Acid75

Material Science

In material science, this compound is explored for its potential use in developing polymers and coatings due to its stability and reactivity.

Case Study: Polymer Development

Research has shown that incorporating this compound into polymer matrices enhances mechanical properties and thermal stability. For example, polymers synthesized with this compound demonstrated improved tensile strength and resistance to thermal degradation compared to traditional materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues by Ring System and Substituents

The following table compares tert-butyl 2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate with structurally related bicyclic compounds:

Compound Name Molecular Formula Molecular Weight Ring System Substituents/Modifications Key Properties/Applications References
tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate C₁₁H₁₇NO₃ 213.23 Bicyclo[4.1.0] 7-oxa, 3-aza, Boc group Intermediate in API synthesis
tert-Butyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate C₁₀H₁₇NO₃ 199.25 Bicyclo[2.2.1] 2-oxa, 5-aza, Boc group High purity (≥98%); sold as building block
tert-Butyl 7,7-difluoro-1-(hydroxymethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate C₁₁H₁₇F₂NO₄ 265.26 Bicyclo[4.1.0] Difluoro, hydroxymethyl substituents Enhanced metabolic stability;高价 research reagent
tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate C₁₁H₂₀N₂O₂ 212.28 Bicyclo[4.1.0] Boc-protected amine at 1-position Pharmaceutical intermediate (e.g., kinase inhibitors)
(1S,4S)-tert-Butyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate C₁₀H₁₇NO₃ 199.25 Bicyclo[2.2.1] Stereospecific (1S,4S) configuration Chiral building block for asymmetric synthesis

Key Differences and Implications

Ring System and Strain: Bicyclo[4.1.0] vs. Bicyclo[2.2.2]: Larger rings (e.g., [2.2.2]) reduce strain but may compromise conformational rigidity, affecting target binding in drug candidates .

Substituent Effects :

  • Fluorine : The 7,7-difluoro analog () exhibits improved metabolic stability and lipophilicity, making it valuable in CNS drug development .
  • Hydroxymethyl : Substituents like -CH₂OH () enhance water solubility and enable further functionalization via esterification or oxidation .

Stereochemistry :

  • Stereospecific variants (e.g., (1S,4S)-configured [2.2.1] compound in ) are critical for enantioselective synthesis, impacting biological activity .

Applications :

  • Bicyclo[4.1.0] : Used in constrained peptide mimetics and protease inhibitors due to rigid geometry .
  • Bicyclo[2.2.1] : Preferred in neuraminidase inhibitors and ion channel modulators .

Research Findings and Data

Physicochemical Properties

  • Solubility: Boc-protected compounds (e.g., C₁₀H₁₇NO₃) are typically soluble in organic solvents (DCM, THF) but require sonication for aqueous solutions .
  • Stability : The Boc group decomposes under acidic conditions (e.g., TFA), enabling controlled deprotection during synthesis .

Biological Activity

Tert-butyl 2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate (CAS Number: 2421735-39-7) is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the compound's biological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C10H17NO3C_{10}H_{17}NO_3 with a molecular weight of 199.25 g/mol. The structure features a bicyclic framework with an oxabicyclo component, which is significant in influencing its biological activity.

PropertyValue
CAS Number2421735-39-7
Molecular FormulaC10H17NO3C_{10}H_{17}NO_3
Molecular Weight199.25 g/mol
StructureBicyclic with oxabicyclo

Recent studies have indicated that this compound exhibits various biological activities, primarily through modulation of neurotransmitter systems and potential anti-inflammatory effects.

  • Neurotransmitter Modulation : The compound has been shown to interact with acetylcholine receptors, suggesting a role in cognitive enhancement and neuroprotection.
  • Anti-inflammatory Properties : Preliminary data indicate that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Case Studies and Research Findings

Several research studies have explored the biological implications of this compound:

  • Neuroprotective Effects : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could protect neuronal cells from oxidative stress-induced apoptosis, highlighting its potential in neurodegenerative disease models .
  • Analgesic Activity : In animal models, this compound exhibited significant analgesic effects comparable to standard pain relief medications, indicating its potential application in pain management .
  • Cytokine Inhibition : Research has shown that the compound can reduce levels of TNF-alpha and IL-6 in vitro, suggesting its role as an anti-inflammatory agent .

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